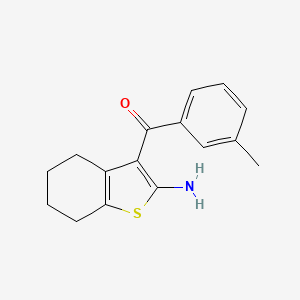

(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(3-methylphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

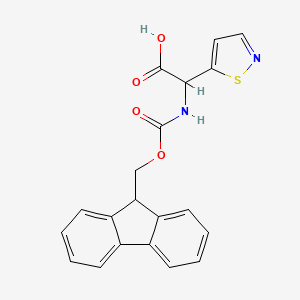

“(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(3-methylphenyl)methanone” is a member of the class of benzamides . It is obtained by the formal condensation of the carboxy group of 2-fluorobenzoic acid with the amino group of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H17NOS . It has a molecular weight of 271.38 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 271.38 . It is intended for research use only and is not intended for diagnostic or therapeutic use . The storage temperature is 28°C .Scientific Research Applications

- Several compounds exhibited promising antiproliferative potential, with IC50 values ranging from 23.2 to 95.9 µM .

- While not directly related to the compound itself, indole derivatives (which share structural similarities) have been explored as anti-HIV agents .

- Novel inhibitory compositions based on 4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidin-7-ol derivatives have been studied for steel acid corrosion protection .

Anticancer Agents

Anti-HIV Agents

Corrosion Protection

Solvent-Free Synthesis

Mechanism of Action

Target of Action

Similar compounds, such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes, have been found to activate the nuclear factor (erythroid-derived 2)-like 2 (nrf2) .

Mode of Action

The compound is believed to activate NRF2 through a non-electrophilic mechanism . It disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2 by interfering with the KEAP1’s Kelch domain .

Biochemical Pathways

The activation of NRF2 leads to the upregulation of various cytoprotective genes that are involved in the response to oxidative stress and inflammation . This includes the NQO1 enzymatic activity and mRNA expression of NQO1 and HO-1 .

Pharmacokinetics

Similar compounds have been found to be metabolically stable in human, rat, and mouse liver microsomes .

Result of Action

The activation of NRF2 by the compound results in anti-inflammatory activity in Escherichia coli Lipopolysaccharide (LPSEc)-stimulated RAW 264.7 cells . The compound reverses the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-kB) .

Action Environment

The compound’s stability in liver microsomes suggests it may be relatively stable in biological environments .

properties

IUPAC Name |

(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS/c1-10-5-4-6-11(9-10)15(18)14-12-7-2-3-8-13(12)19-16(14)17/h4-6,9H,2-3,7-8,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRLDCBLJUFUMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=C(SC3=C2CCCC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2787851.png)

![[3-[(Dimethylamino)methyl]-4-fluorophenyl]methanamine;dihydrochloride](/img/structure/B2787855.png)

![2-Chloro-N-[6-(2-cyanophenoxy)-4-methylpyridin-3-yl]acetamide](/img/structure/B2787861.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide](/img/structure/B2787865.png)